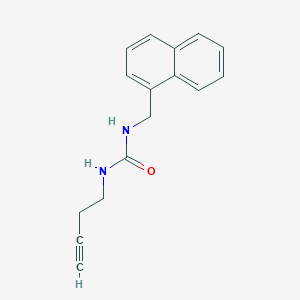
1-(But-3-yn-1-yl)-3-(naphthalen-1-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(But-3-yn-1-yl)-3-(naphthalen-1-ylmethyl)urea, also known as BAY 41-2272, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of compounds known as sGC (soluble guanylate cyclase) activators, which have been found to have a wide range of biological effects.
Applications De Recherche Scientifique
Conformational Studies and Self-Assembly
- Conformational Adjustments and Assembly: Urea derivatives, including those with naphthalene components, exhibit unique conformational adjustments and self-assemblies. These properties are explored for understanding intramolecular hydrogen bonds and polymorphism (Phukan & Baruah, 2016).
Fluorescence and Chemosensors
- Fluorescent and Chromogenic Chemosensors: Naphthalene urea derivatives have been developed as chemosensors, particularly for detecting fluoride ions. Their interaction with fluoride ions results in unique absorption and fluorescence peaks, making them suitable for selective sensing applications (Cho et al., 2003).
Structural Characterization and Photoluminescence
- Structural Characterization and Photoluminescence Studies: The structure and photoluminescent properties of certain urea derivatives, including naphthalene-based compounds, have been extensively studied. These studies are vital for understanding the molecular architecture and potential applications in material science (Baruah & Brahma, 2023).
Hydrogen-Bonded Complexes
- Formation of Hydrogen-Bonded Complexes: Research into heterocyclic ureas demonstrates their ability to unfold and form hydrogen-bonded complexes. These insights are crucial for the development of self-assembling materials and understanding molecular interactions (Corbin et al., 2001).
Live Cell Imaging and Sensor Applications
- Live Cell Imaging and Sensor Applications: Novel urea-linked naphthalene-based fluorescent receptors have been synthesized for selective sensing and imaging of metal ions in living cells. This application is significant in biological and environmental monitoring (Tayade et al., 2014).
Polymerization and Material Properties
- Polycondensation and Material Properties: Urea derivatives have been used in polycondensation reactions to create materials with unique properties. These materials have applications in various fields, including electronics and sustainable technology (Mallakpour & Rafiee, 2007).
Anion and Metal Ion Sensing
- Sensing Properties Towards Anions and Metal Ions: The ability of urea derivatives to bind and sense anions and metal ions has been investigated. This research contributes to the development of new sensors and diagnostic tools (Aragoni et al., 2021).
Propriétés
IUPAC Name |
1-but-3-ynyl-3-(naphthalen-1-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-2-3-11-17-16(19)18-12-14-9-6-8-13-7-4-5-10-15(13)14/h1,4-10H,3,11-12H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVCBIJRZZXSTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCNC(=O)NCC1=CC=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(But-3-yn-1-yl)-3-(naphthalen-1-ylmethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-2-cyano-3-(furan-2-yl)-N-[3-(5-methyl-1,3-oxazol-2-yl)phenyl]prop-2-enamide](/img/structure/B2692214.png)
![N-butyl-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2692215.png)
![3-(2,8-dimethyl-4-oxo-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-3(4H)-yl)-N-(4-fluorobenzyl)benzamide](/img/structure/B2692217.png)
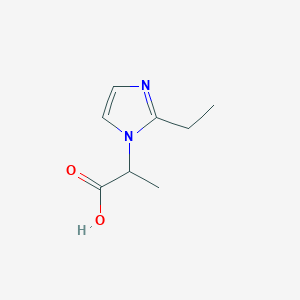
![(1-Methylpyrazol-4-yl)-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2692222.png)
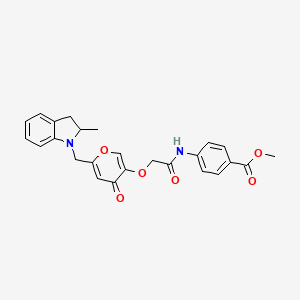
![N-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide](/img/structure/B2692225.png)
![N-(2,6-dimethylphenyl)-2-(3-oxo-8-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamide](/img/structure/B2692227.png)
![N-benzyl-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2692228.png)
![3-(2-chlorobenzyl)-6-(3,5-difluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2692231.png)
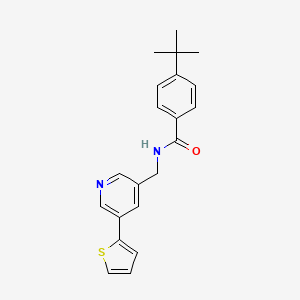
![1-(2-([2,2'-Bithiophen]-5-yl)-2-hydroxyethyl)-3-(4-methoxybenzyl)urea](/img/structure/B2692233.png)
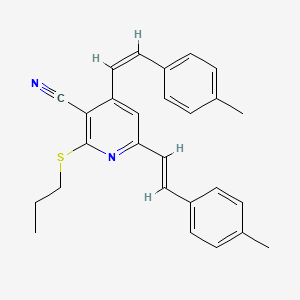
![1-[1-(Pyrazin-2-yl)cyclopropyl]methanamine dihydrochloride](/img/structure/B2692235.png)